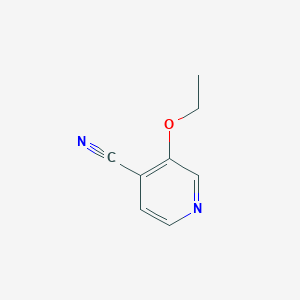
3-Ethoxyisonicotinonitrile
描述
3-Ethoxyisonicotinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What synthetic methodologies are recommended for preparing 3-Ethoxyisoniconitrile?
To synthesize 3-Ethoxyisonicotinonitrile, researchers typically start with isonicotinic acid derivatives. A two-step approach is common: (1) introducing the ethoxy group via nucleophilic substitution or esterification at the 3-position of the pyridine ring, followed by (2) conversion of the carboxylic acid group to a nitrile using dehydrating agents like POCl₃ or PCl₃ in the presence of NH₃. Reaction optimization should consider temperature (e.g., 80–100°C for nitrile formation) and solvent polarity (DMF or acetonitrile) to minimize side products .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?
Advanced optimization involves systematic screening of catalysts, solvents, and stoichiometric ratios. For example, using Pd-catalyzed cross-coupling reactions for ethoxy group installation may enhance regioselectivity. High-performance liquid chromatography (HPLC) or GC-MS can monitor intermediate purity. Statistical tools like Design of Experiments (DoE) help identify critical parameters (e.g., reaction time, temperature) and interactions affecting yield .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and nitrile absence of protons.
- FT-IR : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch.
- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 163.07 (C₉H₈N₂O) .
Q. Advanced: How to resolve discrepancies in spectral data for this compound derivatives?
Conflicting data (e.g., unexpected NMR shifts) require cross-validation using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Computational methods like DFT calculations (Gaussian, ORCA) predict spectroscopic profiles and identify stereoelectronic effects. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for benchmarking .
Q. Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Standard assays include:
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases, cytochrome P450) using fluorometric or colorimetric substrates.
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) .
Q. Advanced: How to establish structure-activity relationships (SAR) for this compound analogs?
SAR studies require systematic substitution at the pyridine ring (e.g., halogenation, alkylation) and evaluation of bioactivity. Molecular docking (AutoDock, Schrödinger) predicts binding modes with target proteins. Multivariate analysis (PCA, PLS) correlates electronic (Hammett σ) and steric parameters with activity trends .
Q. Basic: What protocols ensure reproducibility in synthesizing this compound?
Document detailed procedures for:
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
- Quality control : HPLC purity >95%, residual solvent analysis (ICH Q3C guidelines).
- Data reporting : Adhere to CHEM21 guidelines for reaction metrics (yield, ee, Rf) .
Q. Advanced: How to mitigate batch-to-batch variability in scaled-up synthesis?
Implement Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression. Statistical process control (SPC) charts track critical quality attributes (CQAs). Scale-up studies in flow reactors improve heat/mass transfer consistency .
Q. Basic: How to conduct a literature review on this compound’s physicochemical properties?
Use SciFindern or Reaxys with keywords: "this compound AND (synthesis OR spectroscopy)". Filter results by "Substance Role" (e.g., intermediate, bioactive) and "Concept" (e.g., reaction mechanism). Prioritize peer-reviewed journals over patents .
Q. Advanced: How to address conflicting reports on biological activity in existing literature?
Perform meta-analysis using tools like RevMan to assess study heterogeneity. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled O₂ levels) .
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
3-ethoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2H2,1H3 |
InChI 键 |
RCGBFDXSJLKYNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CN=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













